2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid
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Overview
Description
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and dyestuffs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid typically involves the reaction of 2-amino-6-chloropyrimidine with 2-aminobenzoic acid under specific conditions. One common method involves the use of a palladium-catalyzed cyanation reaction with zinc (II) cyanide . The reaction conditions often include a mixture of solvents such as H2O and MeOH, and the reaction is carried out at temperatures ranging from 25 to 30°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired product. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may require the use of catalysts such as palladium or platinum to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may yield amines or alcohols. Substitution reactions can yield a variety of products, including halogenated derivatives and nucleophilic substitution products.
Scientific Research Applications
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions . Additionally, it may interact with cellular receptors and signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]benzoic acid can be compared with other similar compounds, such as:
2-Amino-6-chloropyridine-4-carboxylic acid: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2-[(2-Amino-6-chloropyrimidin-4-yl)amino]ethanol: This compound has an ethanol group instead of a benzoic acid group.
The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of biological targets and exhibit diverse biological activities.
Properties
IUPAC Name |
2-[(2-amino-6-chloropyrimidin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4O2/c12-8-5-9(16-11(13)15-8)14-7-4-2-1-3-6(7)10(17)18/h1-5H,(H,17,18)(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPPJIKVWLMDRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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